Ethyl 4-hydroxy-3-propylbenzoate
Description
Ethyl 4-hydroxy-3-propylbenzoate is an aromatic ester characterized by a hydroxyl group at the para position, a propyl substituent at the meta position, and an ethyl ester moiety. This structural configuration confers distinct physicochemical properties, including polarity influenced by the hydroxyl group, lipophilicity from the propyl chain, and hydrolytic stability modulated by the ethyl ester.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 4-hydroxy-3-propylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-3-5-9-8-10(6-7-11(9)13)12(14)15-4-2/h6-8,13H,3-5H2,1-2H3 |
InChI Key |
DJQVBFSUDDSEAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)OCC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-Hydroxy-3-Iodobenzoate (ID 21, )
Key Insight : The iodine substituent in ID 21 enhances electrophilicity, making it more reactive than the propyl analog. However, the propyl group in this compound improves lipophilicity, which may enhance membrane permeability in biological systems.
Ethyl 4-Hydroxy-3,5-Dimethoxy-Benzoate (ID 20, )
| Property | This compound | Ethyl 4-Hydroxy-3,5-Dimethoxy-Benzoate |
|---|---|---|
| Substituents | -OH (para), -C₃H₇ (meta), -COOEt | -OH (para), -OCH₃ (meta, ortho), -COOEt |
| Acidity (pKa) | ~8–10 (hydroxyl group) | ~10–12 (dimethoxy reduces acidity) |
| Solubility | Moderate in polar solvents | Higher in organic solvents due to methoxy groups |
| Stability | Prone to oxidation at -OH | Enhanced stability with electron-donating methoxy groups |
Key Insight: The dimethoxy substituents in ID 20 reduce acidity and increase solubility in non-polar media compared to the hydroxyl-propyl analog. This makes ID 20 more suitable for organic-phase reactions, whereas this compound may favor aqueous-organic interfaces .
Mthis compound ()
Key Insight : The ethyl ester’s larger size enhances hydrolytic stability, making it preferable for prolonged storage or delayed-release formulations. The discontinuation of certain methyl ester batches () may reflect synthesis challenges or instability.
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